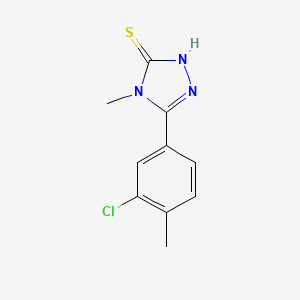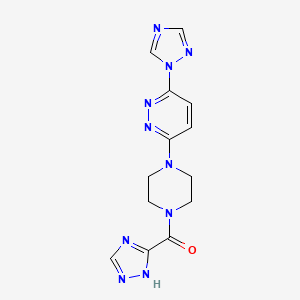![molecular formula C16H19N5O4S B2466873 Ethyl 4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate CAS No. 899988-88-6](/img/structure/B2466873.png)
Ethyl 4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H19N5O4S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent and Colorimetric Sensors
The compound’s structure suggests it could serve as a scaffold for designing fluorescent or colorimetric sensors. Researchers could modify its functional groups to create specific binding sites for target molecules. For instance, by incorporating fluorophores or chromophores, scientists can develop sensors that change color or emit fluorescence upon binding to specific analytes. These sensors find applications in environmental monitoring, medical diagnostics, and drug discovery .
Enzyme Inhibitor Screening
Given the compound’s complexity, it might interact with enzymes. Researchers can explore its potential as an enzyme inhibitor. By testing its effects on various enzymes, they can identify inhibitors that could be useful in drug development. High-throughput screening using this compound could lead to the discovery of novel enzyme inhibitors, especially against disease-related enzymes .
Antibody Conjugates
The compound’s piperazine moiety could serve as a linker for antibody-drug conjugates (ADCs). ADCs combine the specificity of antibodies with the cytotoxicity of small molecules. Researchers could attach the compound to antibodies targeting specific cancer cells. Upon internalization, the compound would release the cytotoxic payload, selectively killing cancer cells. This approach enhances drug delivery precision and minimizes side effects .
Forensic Science and Toxicology
The compound’s unique structure could be valuable in forensic science. Researchers might use it as a marker for postmortem analysis or toxicology screenings. Its stability and specificity could aid in identifying substances in biological samples, such as blood or urine. Additionally, its fluorescence properties could enhance detection sensitivity .
Materials Science
Considering the compound’s sulfur-containing group, it could participate in coordination chemistry. Researchers could explore its use in metal-organic frameworks (MOFs) or other materials. MOFs based on this compound might exhibit interesting properties, such as gas adsorption, catalysis, or luminescence. These materials find applications in gas storage, separation, and sensing .
Photodynamic Therapy (PDT)
The compound’s oxadiazole moiety could be harnessed for PDT—a cancer treatment that uses light-activated compounds. Researchers could modify the compound to enhance its photodynamic properties. Upon exposure to light, it would generate reactive oxygen species, selectively damaging cancer cells. PDT is a promising alternative to traditional chemotherapy with fewer side effects .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-2-24-16(23)21-9-7-20(8-10-21)13(22)11-26-15-19-18-14(25-15)12-3-5-17-6-4-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFSSSWLKOQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)
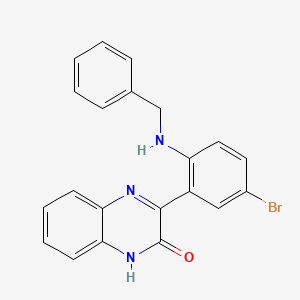


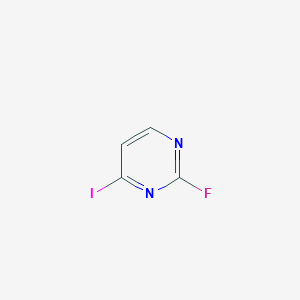
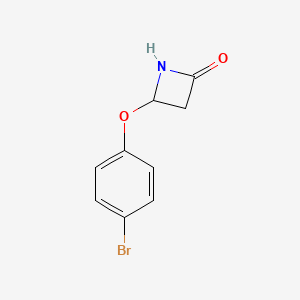
![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)
![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)

